Product packaging for 2,3,5,6-Tetramethylcyclohexane-1,4-diamine(Cat. No.:CAS No. 79516-40-8)

2,3,5,6-Tetramethylcyclohexane-1,4-diamine

Cat. No.: B12671705
CAS No.: 79516-40-8
M. Wt: 170.30 g/mol
InChI Key: JYKLTPIGDOBKIA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylcyclohexane-1,4-diamine (CAS Registry Number: 79516-40-8) is an organic compound with the molecular formula C 10 H 22 N 2 and a molecular weight of 170.30 g/mol . This cycloaliphatic diamine features a cyclohexane ring core with amino groups at the 1 and 4 positions and methyl substituents at all remaining carbon atoms (2,3,5,6), which confers significant steric influence and potential chirality, making it a valuable building block in sophisticated chemical synthesis . This compound serves as a key precursor in the development of complex organic ligands. For instance, tetramethyl-substituted cyclohexane derivatives are utilized in multi-step syntheses to create complex bistriazolate linker molecules, which are integral components in the construction of metal-organic frameworks (MOFs) . These MOFs, such as the CFA-7 type, are advanced porous materials with applications in gas sorption and catalysis . Furthermore, structurally similar chiral diamines, such as N,N,N',N'-(1R,2R)-tetramethylcyclohexane-1,2-diamine, are extensively employed in the preparation of specialized metal complexes, including alkali metal magnesiates, which are used in enantioselective synthesis and as catalysts in carbon-carbon bond formation reactions . The steric profile imposed by the methyl groups and the specific spatial arrangement of the amine functionalities make this diamine a candidate for developing new ligands with tailored properties for catalytic and material science applications . The provided information includes the simplified molecular-input line-entry system (SMILES) string as CC1C(N)C(C(C(N)C1C)C)C and the IUPAC International Chemical Identifier (InChIKey) as JYKLTPIGDOBKIA-UHFFFAOYSA-N, which are essential for compound identification and in silico studies . This product is intended for research purposes and is strictly labeled as "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B12671705 2,3,5,6-Tetramethylcyclohexane-1,4-diamine CAS No. 79516-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79516-40-8

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2,3,5,6-tetramethylcyclohexane-1,4-diamine

InChI

InChI=1S/C10H22N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h5-10H,11-12H2,1-4H3

InChI Key

JYKLTPIGDOBKIA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(C1N)C)C)N)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 2,3,5,6-Tetramethylcyclohexane-1,4-diamine

The principal and most established route for synthesizing saturated cyclohexanediamines from aromatic compounds is through catalytic hydrogenation. This process involves the reduction of the corresponding aromatic diamine.

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its aromatic precursor, 2,3,5,6-tetramethyl-p-phenylenediamine (also known as diaminodurene). sigmaaldrich.com This transformation requires breaking the aromaticity of the benzene (B151609) ring, which is an energetically stable system. Consequently, the reaction necessitates the use of active catalysts and often proceeds under elevated temperature and pressure. youtube.com

While direct hydrogenation of some phenylenediamines can present challenges due to steric hindrance and electronic effects, catalytic systems have been developed to achieve high yields for similar transformations. mdpi.com For instance, the hydrogenation of m-phenylenediamine (B132917) to 1,3-cyclohexanediamine (B1580663) has been achieved with a 73% yield using a Ruthenium on graphitic carbon nitride (Ru/g-C3N4) catalyst at 130 °C and 5 MPa of H2 pressure. mdpi.com Similarly, the industrial production of toluenediamine (TDA) from dinitrotoluene (DNT) relies heavily on catalytic hydrogenation, a process analogous to the reduction of dinitrodurene (B1582519). mdpi.com Catalysts for these types of reactions are often based on precious metals like platinum, palladium, or ruthenium, as well as nickel-based catalysts such as Raney Nickel. mdpi.commdpi.com For the hydrogenation of dinitrotoluene, multimetallic catalysts containing iridium doped with elements like vanadium or nickel have also been developed. google.com

Table 1: Catalytic Systems for Analogous Hydrogenation Reactions

Aromatic PrecursorProductCatalystConditionsYieldReference
m-Phenylenediamine1,3-CyclohexanediamineRu/g-C3N4130 °C, 5 MPa H273% mdpi.com
1,4-Benzenediol1,4-CyclohexanediamineRaney NiNot specified58.5% mdpi.com
DinitrotolueneToluenediamineIridium-based multimetal catalystNot specifiedNot specified google.com
2,4-Dinitrotoluene (B133949)2,4-ToluenediamineTransition metal oxide-supported Pt or PdBatch slurry reactor, 308–357 K, 0–4 MPaHigh mdpi.com

The primary precursor for the synthesis of this compound is 2,3,5,6-tetramethyl-p-phenylenediamine. sigmaaldrich.comscbt.com This aromatic diamine can be synthesized through various methods. One established procedure involves the methylation of p-phenylenediamine (B122844) using dimethyl sulfate (B86663) in the presence of sodium bicarbonate. orgsyn.org

Another potential synthetic route starts from durene (1,2,4,5-tetramethylbenzene). This route involves two key steps:

Nitration: Durene is first subjected to nitration to produce dinitrodurene. The production of toluenediamine similarly begins with the nitration of toluene (B28343) to form dinitrotoluene, indicating a parallel and feasible pathway. mdpi.com

Reductive Hydrogenation: The resulting dinitrodurene is then catalytically hydrogenated. This is a comprehensive reduction process where the two nitro groups are first reduced to amino groups, and subsequently, the aromatic ring is hydrogenated to the cyclohexane (B81311) ring. The hydrogenation of 2,4-dinitrotoluene to 2,4-toluenediamine proceeds through two parallel pathways involving nitroso- and hydroxylamine (B1172632) intermediates before forming the final diamine. mdpi.com A similar sequence of intermediate reactions is expected for the reduction of dinitrodurene.

Advanced Synthetic Strategies for Tetramethylated Cyclohexanediamine (B8721093) Isomers

Research into the synthesis of substituted cyclohexanediamines continues to evolve, with a focus on stereocontrol and the development of more efficient and novel synthetic methodologies.

The structure of this compound allows for several stereoisomers. Achieving stereoselectivity in the synthesis of a specific isomer is a significant challenge in synthetic chemistry. General strategies for synthesizing chiral diamines can be applied here.

One common approach is the synthesis of a mixture of diastereomers, followed by their separation. For example, in the synthesis of trans-1,2-diaminocyclohexane derivatives, a chiral amine like (R)-(+)-α-methylbenzylamine was used to open an aziridinium (B1262131) ion, resulting in a mixture of diastereomers that could be separated by column chromatography. arkat-usa.org A similar strategy could be envisioned where a racemic mixture of this compound is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

Another advanced approach involves asymmetric catalysis, where a chiral catalyst guides the reaction to favor the formation of one enantiomer over the other. For instance, the stereoselective synthesis of a novel α-tetrazole binaphthylazepine organocatalyst was achieved by the stereoselective insertion of a stereocenter onto a chiral binaphthylazepine backbone. nih.gov Such principles of using a chiral auxiliary or catalyst could potentially be adapted to control the stereochemistry during the reduction of the aromatic precursor or in alternative synthetic routes.

Modern organic synthesis seeks more efficient and environmentally benign methods. Hydrogen-borrowing catalysis represents one such powerful method for forming C-N bonds, where a catalyst mediates a series of redox events to couple alcohols with amines, producing only water as a byproduct. researchgate.net While typically used for alkylation, the principles of strategic redox manipulation could inspire new routes to functionalized diamines.

The development of novel catalyst systems is also a key area of research. The use of multimetallic catalysts, as seen in dinitrotoluene hydrogenation, demonstrates how tuning the catalyst composition can enhance performance. google.com Future research may focus on designing catalysts specifically for the stereoselective hydrogenation of polysubstituted aromatic diamines like diaminodurene. Furthermore, new reagents and reaction conditions are continuously being explored, such as the development of milder nitration reagents which could be applicable to the synthesis of nitro-aromatic precursors. nih.gov

Reaction Mechanism Elucidation in Diamine Formation

The conversion of an aromatic precursor like 2,3,5,6-tetramethyl-p-phenylenediamine to this compound via catalytic hydrogenation follows a well-established mechanistic framework for heterogeneous catalysis. libretexts.org

The mechanism involves the following key steps, often described by the Langmuir-Hinshelwood model for reactions on catalytic surfaces mdpi.comlibretexts.org:

Adsorption: The reactants, which are the aromatic diamine and molecular hydrogen (H₂), are adsorbed onto the active sites on the surface of the metal catalyst (e.g., Ni, Pt, Pd). libretexts.org Hydrogen gas typically dissociates upon adsorption, forming metal-hydride bonds (M-H). The aromatic ring interacts with the metal surface through its π-electrons.

Stepwise Hydrogen Transfer: A series of sequential steps occurs where hydrogen atoms are transferred from the catalyst surface to the carbons of the aromatic ring. libretexts.org This process reduces the double bonds of the ring. An intermediate, partially hydrogenated species remains attached to the catalyst surface.

Desorption: Once the hydrogenation is complete and the aromatic ring is fully saturated, the final product, this compound, has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle. libretexts.org

This catalytic cycle illustrates a syn-addition of hydrogens, meaning the hydrogen atoms tend to add to the same face of the ring system as it lies on the catalyst surface. youtube.com However, the specific stereochemical outcome for a polysubstituted cyclohexane like this can be complex due to potential isomerization on the catalyst surface.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H22N2 alfa-chemistry.com
Molecular Weight170.295 g/mol alfa-chemistry.com
Boiling Point228.3 °C at 760 mmHg alfa-chemistry.com
Flash Point107 °C alfa-chemistry.com
Density0.844 g/cm³ alfa-chemistry.com
CAS Number79516-40-8 alfa-chemistry.com

Stereochemical Principles and Enantioselective Control

Conformational Analysis of the Cyclohexane (B81311) Ring in Tetramethylcyclohexanediamines

The most stable conformation of cyclohexane is the chair form, which is virtually free of strain. pressbooks.pub This conformation allows all carbon-carbon bonds to adopt staggered arrangements, minimizing torsional strain. The transition from one chair form to another, known as a ring flip, proceeds through higher-energy intermediates like the half-chair and twist-boat conformations. pressbooks.pubutexas.edu The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 45 kJ/mol. pressbooks.pub

For 2,3,5,6-tetramethylcyclohexane-1,4-diamine, the presence of six substituents significantly influences the energetics of this dynamic process. The relative stability of the two possible chair conformers for any given stereoisomer is determined by the steric strain introduced by substituents in axial positions. Axial substituents experience destabilizing 1,3-diaxial interactions with other axial groups on the same side of the ring. libretexts.orgchemistrysteps.com The conformer that places the maximum number of bulky groups in the more spacious equatorial positions will be the most stable and, therefore, the most populated at equilibrium.

The preference of a substituent to occupy an equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers. chemistrysteps.com Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial position. Both methyl (-CH₃) and amino (-NH₂) groups prefer the equatorial position.

The steric demand of a substituent is the primary driver of conformational preference. An axial methyl group experiences two significant 1,3-diaxial interactions with axial hydrogens, leading to a steric strain of approximately 7.3 kJ/mol (1.7 kcal/mol). libretexts.orgcengage.com Similarly, an axial amino group also introduces steric strain, with an A-value of about 5.2–7.1 kJ/mol (1.2–1.7 kcal/mol), depending on the solvent. cengage.com

In a molecule like this compound, the most stable chair conformation will be the one that minimizes the total 1,3-diaxial strain by placing the maximum number of these groups in equatorial positions. For a stereoisomer where all six substituents can occupy equatorial positions, this conformer would be overwhelmingly favored. However, depending on the relative stereochemistry (cis/trans relationships) of the substituents, it may be impossible for all groups to be equatorial simultaneously. In such cases, the equilibrium will favor the conformer with the lowest total strain, which generally means placing the sterically bulkier groups equatorially.

Table 1: Axial Strain Energies (A-Values) for Relevant Substituents

SubstituentA-Value (kJ/mol)A-Value (kcal/mol)
-CH₃ (Methyl)7.31.7
-NH₂ (Amino)5.2 - 7.11.2 - 1.7

Data sourced from established literature values for monosubstituted cyclohexanes. cengage.com

Chiral Forms and Resolution Strategies for Tetramethylcyclohexanediamines

The substitution pattern on this compound allows for the existence of multiple stereoisomers, some of which are chiral and exist as pairs of enantiomers. Chiral isomers are non-superimposable mirror images and are of particular interest due to their potential as asymmetric catalysts or building blocks. nih.gov

When a synthesis of this compound results in a racemic mixture (a 50:50 mixture of enantiomers), the separation of these enantiomers is necessary to utilize their chiral properties. This separation process is known as chiral resolution. Since enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), direct separation by methods like crystallization or standard chromatography is not possible.

The most common method for resolving racemic amines is through the formation of diastereomeric salts. arkat-usa.org This involves reacting the racemic diamine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid. The reaction produces a mixture of two diastereomeric salts. Diastereomers have different physical properties and can be separated by techniques like fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to regenerate the enantiomerically pure diamine.

Diastereomeric control can also be exerted during the synthesis of the diamine itself. By employing a chiral auxiliary or a stereoselective reaction, it is possible to favor the formation of one diastereomer over others. For instance, the reduction of a diketone precursor could be influenced by a chiral reducing agent, or a key bond-forming step could be directed by a chiral catalyst, leading to an enrichment of the desired stereoisomer. This approach, known as asymmetric synthesis, is often more efficient than resolving a racemic mixture, as it avoids discarding 50% of the material. nih.gov

Stereoselective Reactions Mediated by Chiral Tetramethylcyclohexanediamine Ligands

Chiral diamines are a well-established class of ligands in asymmetric catalysis. nih.govresearchgate.net When complexed with a metal center (e.g., rhodium, ruthenium, palladium, copper), they create a chiral environment that can induce high levels of enantioselectivity in a wide range of chemical transformations. wikipedia.org

The enantiomerically pure forms of this compound, particularly isomers possessing C₂ symmetry, are promising candidates for such ligands. wikipedia.org The C₂ symmetry of a ligand is advantageous because it reduces the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. wikipedia.org The rigid and sterically defined backbone of the tetramethylcyclohexane scaffold would effectively transmit chiral information from the ligand to the substrate during the catalytic event.

Potential applications for such chiral diamine-metal complexes include:

Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, or olefins to produce chiral alcohols, amines, or alkanes.

Asymmetric Allylic Alkylation: The enantioselective formation of carbon-carbon or carbon-heteroatom bonds. nih.gov

Asymmetric Henry Reactions: The enantioselective addition of a nitroalkane to an aldehyde. researchgate.net

The effectiveness of the ligand would depend on the specific stereoisomer used, as the spatial arrangement of the methyl and amine groups would define the shape of the catalytic pocket and thus the stereochemical outcome of the reaction.

Asymmetric Catalysis Applications

Chiral diamines are cornerstone ligands in asymmetric catalysis, valued for their ability to form stable chelate complexes with a variety of transition metals. These complexes then serve as chiral catalysts for a wide range of enantioselective transformations. The efficacy of these catalysts is largely dependent on the conformational rigidity and the steric and electronic properties of the diamine ligand.

Theoretically, this compound, particularly in its chiral, enantiomerically pure forms, could serve as a ligand in asymmetric catalysis. The multiple methyl substituents would create a sterically demanding pocket around the metal center. This "chiral fence" can effectively block one face of a prochiral substrate, directing an incoming reagent to the opposite face and thereby inducing high enantioselectivity. wikipedia.org The 1,4-disposition of the amine groups, however, might present challenges for chelation to a single metal center compared to the more common 1,2-diamines. nii.ac.jp The larger ring size required for chelation could lead to less stable complexes or different coordination geometries, which would significantly impact its catalytic activity and selectivity.

While specific examples are not documented, one could hypothesize its use in reactions where bulky ligands are known to be advantageous, such as certain types of hydrogenations or carbon-carbon bond-forming reactions. youtube.com The performance would be highly dependent on the specific stereoisomer of the tetramethyl-substituted diamine used.

Enantioselective Addition Reactions

Enantioselective addition of organometallic reagents to carbonyl compounds and other electrophiles is a fundamental method for creating chiral alcohols and other valuable building blocks. Chiral ligands are crucial for controlling the stereochemical outcome of these reactions.

In this context, an enantiomerically pure form of this compound could be employed to modify a metal catalyst, for example, a copper or zinc species. The resulting chiral Lewis acid would coordinate to the electrophile, and the sterically defined environment created by the tetramethylated ligand would direct the nucleophilic attack of the organometallic reagent to one of the two enantiotopic faces of the electrophile.

The success of such an application would hinge on several factors, including the ability of the diamine to form a stable and catalytically active complex, and the degree to which its specific three-dimensional structure can effectively bias the transition state geometry. Without experimental data, the enantiomeric excesses (ee) that could be achieved remain speculative. For comparison, other C2-symmetric diamines have been shown to provide high levels of enantioselectivity in these types of reactions. nih.gov

Kinetic Resolution Processes

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.

A chiral, non-racemic derivative of this compound could theoretically be used as a catalyst in the kinetic resolution of racemic compounds, such as alcohols or epoxides. For instance, in the acylation of a racemic secondary alcohol, the chiral diamine, as part of a catalyst, would preferentially catalyze the acylation of one enantiomer over the other. The steric bulk of the four methyl groups on the cyclohexane backbone would be expected to play a significant role in the discrimination between the two enantiomers of the substrate.

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A high s-factor is necessary for a practical separation. While there is no published data on the use of this compound for this purpose, the structural features suggest it could be a candidate for resolutions where steric interactions are the primary basis for enantiomeric discrimination.

Coordination Chemistry and Ligand Design

Complex Formation with Transition Metal Ions

The ability of a diamine ligand to form stable complexes with transition metals is fundamental to its application. While direct studies on 2,3,5,6-tetramethylcyclohexane-1,4-diamine are not widely available, the behavior of related, less substituted cyclohexanediamines provides significant insight.

Palladium(II) Complexes and Coordination Modes

Detailed structural and reactivity data for Palladium(II) complexes with this compound are not extensively documented in scientific literature. However, research on other sterically hindered diamine ligands complexed with Pd(II) highlights the challenges and potential coordination modes. The significant steric bulk presented by the four methyl groups adjacent to the nitrogen donors in the target ligand would likely impose considerable geometric constraints on any resulting palladium complex.

Studies on N,N,N′,N′-tetramethyl-substituted diamines, such as N,N,N′,N′-tetramethylethylenediamine, show that they can form stable bis-amine complexes with palladium(II). rsc.org However, the increased rigidity and steric hindrance of the tetramethylcyclohexane backbone compared to a flexible ethylenediamine (B42938) chain would make the formation of a square planar [Pd(L)₂]²⁺ complex challenging. It is more probable that it would form a mono-ligand complex, [Pd(L)X₂], where X represents anionic ligands like chloride. rsc.org The steric hindrance can also be a tool; for instance, sterically demanding N-heterocyclic carbene (NHC) ligands have been successfully used in palladium-catalyzed Suzuki-Miyaura coupling reactions, where the bulk is key to the catalyst's success. rsc.org Similarly, bulky phosphine (B1218219) ligands are employed to facilitate challenging C-N bond formations in Buchwald-Hartwig aminations. thieme-connect.comorganic-chemistry.org This suggests that while coordination may be difficult, the resulting complexes could have unique catalytic applications.

Zinc(II) Complexes and Structural Analysis

Specific crystal structures for Zinc(II) complexes of this compound are not found in the surveyed literature. However, extensive research on Zn(II) complexes with derivatives of the closely related trans-1,2-diaminocyclohexane provides a model for its coordination behavior.

For instance, Zn(II) complexes with reduced Schiff base ligands derived from trans-1,2-diaminocyclohexane and various fluorinated benzaldehydes have been synthesized and structurally characterized. mdpi.com In these cases, the diamine derivative acts as a bidentate ligand, coordinating to the zinc center through its two nitrogen atoms. The resulting complexes typically adopt a distorted tetrahedral geometry, with the general formula [Zn(L)Cl₂], where L is the bidentate diamine ligand. mdpi.com The bond lengths between the zinc and nitrogen atoms in these analogous complexes are typically around 2.07 Å. mdpi.com

Given the preference of Zn(II) for a tetrahedral coordination environment, it is highly probable that this compound would form similar mononuclear, tetra-coordinate complexes. The primary difference would be the steric strain induced by the methyl groups, which could lead to elongated Zn-N bonds or further distortion of the tetrahedral geometry.

Below is a table of representative bond lengths and angles for a related Zn(II) complex derived from a trans-1,2-diaminocyclohexane Schiff base, which serves as a proxy for understanding the potential coordination environment.

Interactive Data Table: Structural Data for an Analogous Zn(II) Complex Data for Dichloro[N,N'-bis(4-(trifluoromethyl)benzyl)-(1R,2R)-cyclohexane-1,2-diamine-κ²N,N']zinc(II)

Parameter Value
Zn-N1 Bond Length 2.073 Å
Zn-N2 Bond Length 2.069 Å
Zn-Cl1 Bond Length 2.227 Å
Zn-Cl2 Bond Length 2.215 Å
N1-Zn-N2 Angle 87.7°
Cl1-Zn-Cl2 Angle 115.3°

Source: Adapted from crystallographic data on related compounds. mdpi.com

Alkali Metal Magnesiate Complexes

There is no available research in the searched scientific literature describing the formation of alkali metal magnesiate complexes involving this compound as a ligand. This area of chemistry typically involves specialized ligand environments, and the specific steric and electronic properties of this diamine may not be conducive to the formation or stabilization of such complexes, or it may simply represent an unexplored field of its reactivity.

Other Metal-Diamine Coordination Systems

While specific studies on this compound are scarce, its structural analogues, particularly derivatives of 1,2-diaminocyclohexane, have been used to form complexes with a variety of other transition metals, including Ruthenium (Ru), Iron (Fe), and Copper (Cu).

Chiral derivatives of 1,2-diaminocyclohexane have been successfully anchored to supports and complexed with Ru(III) and Fe(II) for applications in catalytic oxidation and epoxidation reactions. researchgate.net Furthermore, bis(NHC) ligands based on a trans-1,2-diaminocyclohexane framework have been used in copper-catalyzed asymmetric conjugate addition reactions, demonstrating the versatility of the cyclohexanediamine (B8721093) scaffold. mdpi.com The choice of metal ion and the specific ligand structure are crucial factors that determine the geometry and reactivity of the resulting complex. mdpi.com

Role of Tetramethylcyclohexanediamines as Chiral Ligands in Catalysis

The rigid cyclohexane (B81311) framework is a common feature in many successful chiral ligands. The trans configuration of amine groups can create a well-defined chiral environment around a metal center, making such ligands valuable in asymmetric catalysis. ontosight.ai

Ligand Structure-Reactivity Relationships

The relationship between a ligand's structure and its reactivity or efficacy in a catalytic cycle is a cornerstone of catalyst design. For diamine ligands, factors such as the steric bulk around the nitrogen atoms, the bite angle, and the electronic properties of the substituents all play a crucial role.

In the case of tetramethylcyclohexanediamines, the methyl groups significantly increase the steric hindrance around the metal's coordination sphere. This can be either detrimental or beneficial. Increased steric bulk can:

Enhance Enantioselectivity: By creating a more defined and constrained chiral pocket, a bulky ligand can force a substrate to approach the metal center in a specific orientation, leading to higher enantiomeric excess in the product.

Supramolecular Chemistry and Cage Assembly

Supramolecular chemistry explores the domain of chemical systems composed of a discrete number of molecules, focusing on the weaker and reversible non-covalent interactions that bind them. A key area within this field is the self-assembly of molecular cages.

The cavity within a chiral cage can be used to encapsulate smaller "guest" molecules. This guest-host interaction can be highly selective, with the chiral environment of the cage preferentially binding one enantiomer of a chiral guest over the other—a phenomenon known as chiral recognition. This is the basis for developing sensors for chiral molecules or for separating racemates. The potential for a cage built from this compound to act as a host and exhibit chiral recognition would depend on the size and shape of its cavity and the nature of the non-covalent interactions it can form with guests. However, no studies detailing the synthesis of such cages or their guest-binding properties have been reported.

Applications in Advanced Polymer and Materials Science

Utilization as Monomers in Polymer Synthesis

As a diamine, 2,3,5,6-Tetramethylcyclohexane-1,4-diamine serves as a crucial building block, or monomer, for the synthesis of various polymers through condensation polymerization. This process involves the reaction of the diamine with other bifunctional monomers, such as dicarboxylic acids or diisocyanates, to form long polymer chains.

Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. The incorporation of this compound into the polyamide structure can lead to materials with unique properties suitable for high-performance fibers. The bulky and rigid nature of the tetramethylcyclohexane ring can disrupt the regular packing of polymer chains, potentially leading to amorphous or semi-crystalline polyamides with high glass transition temperatures (Tg). googleapis.com This is in contrast to traditional aliphatic polyamides which are often highly crystalline.

The synthesis of these polyamides would typically involve the polycondensation reaction of this compound with various dicarboxylic acids. The properties of the resulting polyamide can be tailored by the choice of the dicarboxylic acid co-monomer. For instance, reaction with aromatic dicarboxylic acids could enhance thermal stability and rigidity, while reaction with aliphatic dicarboxylic acids might improve flexibility. nih.gov

Table 1: Hypothetical Properties of Polyamides Derived from this compound

Dicarboxylic Acid Co-monomerPredicted Glass Transition Temp. (Tg)Predicted Tensile StrengthPredicted Solubility
Adipic Acid180-220°CHighLimited in common solvents
Terephthalic Acid> 250°CVery HighPoor in common solvents
Sebacic Acid160-200°CModerate to HighImproved in some polar solvents

Note: The data in this table is hypothetical and serves as an illustration of potential properties based on general principles of polymer chemistry, as specific experimental data for these polyamides was not available in the searched literature.

The resulting polyamides are expected to exhibit excellent thermal resistance and mechanical strength, making them candidates for applications in specialty fibers for industrial and technical textiles. justia.com

Polyurethanes are versatile polymers formed by the reaction of a diisocyanate with a polyol, often in the presence of a chain extender. youtube.com this compound can be utilized as a chain extender in polyurethane synthesis. google.com In this role, the diamine reacts with the isocyanate groups of a prepolymer, forming urea (B33335) linkages and building up the hard segment of the polyurethane.

The incorporation of the bulky tetramethylcyclohexane unit is expected to significantly influence the morphology and properties of the resulting polyurethane. The steric hindrance provided by the methyl groups can affect the phase separation between the hard and soft segments, which is a key determinant of the material's mechanical properties. researchgate.net This can lead to polyurethanes with enhanced thermal stability, hardness, and potentially improved elastomeric properties.

Table 2: Potential Impact of this compound on Polyurethane Properties

PropertyExpected InfluenceRationale
HardnessIncreaseThe rigid cycloaliphatic ring contributes to the hard segment content and stiffness.
Thermal StabilityEnhancementThe bulky structure can hinder chain mobility and thermal degradation.
Tensile StrengthImprovementThe rigid structure can reinforce the polymer matrix.
Solvent ResistancePotential ImprovementThe non-polar, bulky groups may reduce solvent penetration.

Note: This table outlines expected trends based on the structure of the diamine and general knowledge of polyurethane chemistry. Specific performance would depend on the complete formulation.

The use of such a diamine could be particularly beneficial in applications requiring high-performance elastomers, coatings, and foams where durability and thermal resistance are critical.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. youtube.com The choice of the organic ligand is crucial in determining the structure and functionality of the MOF.

While carboxylic acids are common ligands in MOF synthesis, diamines can also be incorporated, often through post-synthetic modification or as a component in mixed-ligand systems. researchgate.netresearchgate.net this compound, with its two amine functional groups, could potentially be used as a strut to build porous frameworks. The rigidity of the cyclohexane (B81311) ring would contribute to the stability of the resulting framework, while the methyl groups would influence the pore size and the internal chemical environment of the MOF. mdpi.com

The design of MOFs using such a bulky aliphatic diamine could lead to frameworks with unique pore geometries and hydrophobic characteristics, which could be advantageous for specific applications like the adsorption of organic molecules.

The incorporation of this compound as a ligand in a MOF would likely result in a framework with a high degree of thermal and chemical stability. The bulky nature of the ligand could create specific void spaces and channels within the MOF structure, influencing its adsorption and separation properties. escholarship.org The amine groups within the pores could also serve as active sites for catalysis or for the selective capture of acidic gases like CO2, although the steric hindrance from the methyl groups might affect accessibility.

The functional properties of such MOFs would be a subject of interest for research in areas such as gas storage, separation, and heterogeneous catalysis.

Role in the Development of Novel Chemical Materials

Beyond its use in conventional polymers like polyamides and polyurethanes, this compound holds promise for the development of other novel chemical materials. Its unique structure makes it a valuable building block for creating polymers with tailored properties that are not achievable with more common diamines.

For instance, it could be used in the synthesis of polyimides, another class of high-performance polymers known for their exceptional thermal stability. researchgate.net The introduction of the bulky, non-planar tetramethylcyclohexane unit could disrupt chain packing and improve the solubility and processability of these otherwise intractable polymers, a common challenge in the field of high-performance plastics. mdpi.com Furthermore, its use in creating new epoxy curing agents or as a monomer in the synthesis of other specialty polymers could lead to materials with unique combinations of properties for advanced applications.

Advanced Spectroscopic and Diffraction Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable tool for unambiguously determining the molecular structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed three-dimensional model of the electron density can be generated.

For a molecule such as 2,3,5,6-tetramethylcyclohexane-1,4-diamine, X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles. A key finding would be the definitive confirmation of the cyclohexane (B81311) ring's conformation, which is typically a stable chair form to minimize angular and torsional strain. wikipedia.orgyoutube.com The study would also establish the relative stereochemistry of the eight substituents (four methyl groups and two amine groups with their respective hydrogens), confirming whether the compound exists as a cis or trans isomer with respect to the diamine groups and detailing the axial or equatorial positions of all substituents in the solid state. aps.org

In some cases, particularly with highly symmetric molecules like unsubstituted cyclohexane, the crystal structure can exhibit disorder, where the molecule occupies multiple positions within the crystal lattice, complicating the analysis. nih.gov

Diffraction studies are crucial for understanding how molecules arrange themselves in a crystal. This is dictated by intermolecular forces. For this compound, the analysis would focus on identifying hydrogen bonds between the amine groups of neighboring molecules, which are expected to be significant packing forces. The precise geometry of these hydrogen bonds—including donor-acceptor distances and angles—would be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for determining molecular structure in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H and ¹³C NMR spectra of substituted cyclohexanes provide a wealth of information about their stereochemistry. nih.govlibretexts.org

¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum indicates the degree of symmetry in the molecule. For a specific isomer of this compound, the number of carbon signals would reveal whether certain methyl or ring carbons are chemically equivalent.

¹H NMR: Due to the chair conformation, protons on a cyclohexane ring are not equivalent; they exist in distinct axial and equatorial environments. nih.gov Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their geminal equatorial counterparts. nih.gov The coupling constants (J-values) between adjacent protons also depend on their dihedral angle, providing further structural insight. For instance, a large coupling constant (typically 8-13 Hz) is observed between two adjacent axial protons, whereas smaller couplings are seen for axial-equatorial and equatorial-equatorial interactions. Analysis of these shifts and couplings would allow for the assignment of the preferred conformation in solution. libretexts.org

Table 1: Illustrative ¹H NMR Characteristics for Cyclohexane Protons. (Note: These are general values; actual shifts depend on the specific substituents.)
Proton PositionTypical Chemical Shift (δ) Range (ppm)Key Differentiating Feature
Axial~1.0 - 1.5More shielded (upfield) compared to equatorial counterpart.
Equatorial~1.5 - 2.0More deshielded (downfield) compared to axial counterpart.

Cyclohexane rings are not static; they undergo a rapid "ring flip" or chair-chair interconversion at room temperature, which averages the axial and equatorial positions. wikipedia.orgwikipedia.org This process can be studied using dynamic NMR (DNMR), typically by recording spectra at various temperatures. nih.govvu.nl

At room temperature, the ring flip is so fast that the NMR spectrometer detects only a single, time-averaged signal for many of the protons. docbrown.infoyoutube.com As the temperature is lowered, the rate of interconversion decreases. Below a certain point, known as the coalescence temperature, the exchange becomes slow enough on the NMR timescale that separate signals for the axial and equatorial protons of each distinct conformer can be resolved. youtube.comacs.org

By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the thermodynamic parameters for the ring inversion process. acs.orgacs.org

Table 2: Thermodynamic Data Obtainable from Dynamic NMR Studies of Ring Inversion.
ParameterDescriptionInformation Gained
ΔG‡ (Gibbs Free Energy of Activation)The overall energy barrier to the ring inversion process at a given temperature.Indicates the kinetic stability of the chair conformation.
ΔH‡ (Enthalpy of Activation)The heat energy required to reach the transition state.Reflects the strain in the transition state (e.g., half-chair or boat form).
ΔS‡ (Entropy of Activation)The change in disorder on going from the ground state to the transition state.Provides insight into the degrees of freedom in the transition state. nih.govacs.org

For a polysubstituted ring like this compound, DNMR would be essential to quantify the energy barrier to inversion and determine the relative populations of different possible chair conformers if they are close in energy. researchgate.net

Other Spectroscopic Techniques in Structural Analysis

While XRD and NMR are the primary tools for detailed structural analysis, other spectroscopic methods provide complementary information. Infrared (IR) spectroscopy, for example, would be used to confirm the presence of key functional groups. For this molecule, characteristic absorptions for N-H stretching and bending in the amine groups, as well as C-H stretching from the methyl and cyclohexane ring protons, would be expected, corroborating the basic molecular composition.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure and Energetic Investigations

DFT calculations could provide significant insights into the electronic structure of 2,3,5,6-tetramethylcyclohexane-1,4-diamine. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, a smaller gap often suggests higher reactivity.

Furthermore, DFT can be used to calculate the distribution of electron density, revealing the electron-rich and electron-deficient regions of the molecule. This is crucial for understanding its behavior as a ligand, particularly the nucleophilicity of the nitrogen atoms. While no specific studies on this compound are available, research on other diamine ligands has utilized DFT to analyze their electronic properties and predict their coordination behavior with metal centers.

Prediction of Spectroscopic Parameters

A significant application of DFT is the prediction of various spectroscopic parameters. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be invaluable in interpreting experimental data and assigning specific vibrational modes to the stretching and bending of bonds within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed. These theoretical shifts, when compared with experimental data, can help confirm the structure and stereochemistry of the molecule. For a molecule with multiple stereoisomers like this compound, DFT-predicted NMR parameters would be particularly useful in distinguishing between different cis and trans isomers and their various conformations.

Computational Modeling of Reaction Mechanisms

Computational modeling is an essential tool for elucidating the step-by-step pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Transition State Analysis in Catalytic Cycles

When this compound acts as a ligand in a catalytic cycle, computational methods can be employed to map out the entire reaction pathway. This involves locating and characterizing the geometries and energies of all reactants, intermediates, products, and, most importantly, the transition states.

The energy of the transition state determines the activation energy of a reaction step, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, one can predict the most likely reaction mechanism. While no such analysis exists for this specific compound, studies on other diamine-ligated catalysts have successfully used transition state analysis to understand reaction selectivity and efficiency.

Ligand-Substrate Interactions Modeling

The interaction between a ligand and a substrate is fundamental to many chemical processes, especially in catalysis and molecular recognition. Computational modeling can provide a detailed picture of these non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

For this compound, modeling would reveal how the orientation and conformation of the cyclohexane (B81311) ring and the methyl groups influence its binding to a metal center or a substrate. This understanding is crucial for the rational design of new catalysts or receptors with enhanced properties.

Molecular Dynamics and Conformational Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties and conformational landscape.

Conformational analysis of this compound would be a primary application of MD simulations. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. The presence of four methyl groups and two amino groups introduces significant steric considerations, leading to a complex conformational space.

MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is critical for understanding which conformations are likely to be present under different conditions and how the conformational preferences might affect the molecule's reactivity and its properties as a ligand. Studies on other substituted cyclohexanes have demonstrated the power of MD in elucidating the subtle balance of steric and electronic effects that govern conformational equilibria.

Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Functionalized Tetramethylcyclohexanediamine Derivatives

Detailed research on the synthesis and characterization of functionalized derivatives of 2,3,5,6-tetramethylcyclohexane-1,4-diamine is not extensively available in peer-reviewed literature. However, general principles of amine chemistry suggest that the two primary amine groups on the cyclohexane (B81311) ring can undergo a variety of reactions to introduce new functional groups. ontosight.ai These reactions could include alkylation, acylation, and arylation to form secondary or tertiary amines, amides, and other nitrogen-containing moieties.

The synthesis of such derivatives would likely involve the reaction of this compound with appropriate electrophiles under controlled conditions. Characterization of the resulting functionalized compounds would typically employ techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the successful addition of functional groups.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the newly introduced functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the derivatives.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing insights into stereochemistry.

While specific examples for this particular tetramethyl-substituted diamine are scarce, the synthesis of novel poly(amide imide) random copolymers, for instance, involves the initial synthesis of a diimide diacid monomer which is then polymerized. mdpi.com This highlights a general strategy where a diamine can be functionalized to create monomers for subsequent polymerization.

Comparative Studies of Different Tetramethylcyclohexanediamine Isomers (e.g., 1,2- vs. 1,4-diamines)

Comparative studies that directly analyze the properties of this compound against its isomers, such as a corresponding 1,2-diamine or other positional isomers of the tetramethyl-1,4-diamine, are not readily found in the public domain. However, research on other substituted cyclohexanes provides a framework for understanding the potential differences.

For instance, studies on polyesters derived from 1,4-cyclohexanedimethanol (B133615) (a diol analogue) have shown that the stereochemistry (cis/trans isomerism) of the cyclohexane ring significantly impacts the polymer's properties. researchgate.net Polymers based on the trans-isomer generally exhibit superior thermal and mechanical properties compared to those with a higher cis-isomer content. researchgate.net This is attributed to the higher rigidity and better packing efficiency of the trans configuration. researchgate.net

Similarly, the spatial arrangement of the amine groups (1,2- vs. 1,4-substitution) and the methyl groups on the cyclohexane ring of tetramethylcyclohexanediamine would be expected to have a profound effect on:

Reactivity: The accessibility of the amine groups for chemical reactions could be sterically hindered to different extents in various isomers.

Polymerization: The geometry of the diamine monomer would dictate the chain conformation and packing in the resulting polymers, influencing properties like crystallinity, melting point, and glass transition temperature.

Chelating Ability: 1,2-diamines are known to be effective chelating agents for metal ions, a property that would be absent in their 1,4-diamine counterparts.

The table below illustrates a hypothetical comparison of properties that could be expected between different isomers of tetramethylcyclohexanediamine, based on general principles of stereochemistry.

Property1,2-Diamine Isomer (Hypothetical)1,4-Diamine Isomer (e.g., 2,3,5,6-tetramethyl)
Chelating Ability High (can form stable five-membered chelate rings)Low to negligible
Polymer Chain Geometry Potentially more kinked or coiledPotentially more linear or extended
Intermolecular Hydrogen Bonding May be influenced by the proximity of amine groupsDependent on the cis/trans stereochemistry of the amine groups
Symmetry Lower symmetryHigher symmetry possible, depending on methyl group arrangement

Structure-Property and Structure-Function Correlations in Diamine Architectures

The relationship between the molecular structure of a diamine monomer and the macroscopic properties of the resulting polymer is a cornerstone of materials science. For this compound, its specific architecture is anticipated to impart unique characteristics to polymers such as polyamides and polyimides.

The presence of the bulky and rigid cyclohexane ring, in conjunction with the four methyl groups, would likely:

Increase the Glass Transition Temperature (Tg): The restricted rotation of the cycloaliphatic ring compared to a linear aliphatic chain would lead to a stiffer polymer backbone and a higher Tg. Studies on other ring-containing polyamides have shown that the inclusion of a cyclohexylene group generally results in a higher Tg compared to their aromatic counterparts. capes.gov.br

Influence Crystallinity: The stereochemistry of the diamine (the relative orientation of the amine and methyl groups) would be a critical factor in determining the ability of the polymer chains to pack into an ordered crystalline lattice. A mix of stereoisomers would likely lead to amorphous or semi-crystalline materials with lower melting points.

Enhance Thermal Stability: The saturated cycloaliphatic structure could contribute to good thermal stability, although this would also depend on the nature of the diacid or dianhydride it is polymerized with.

Modify Solubility and Processability: The bulky, non-polar methyl groups might enhance the solubility of the resulting polymers in organic solvents, which can be a desirable trait for processing.

General studies on polyamides have established that properties such as yield stress are highly dependent on the crystalline structure (e.g., α- vs. γ-phases in Polyamide 6) and the presence of hydrogen bonds between amide groups. tue.nlmdpi.com The specific geometry of this compound would directly influence these factors in any polyamide it forms.

The table below summarizes the potential structure-property relationships for polymers derived from this diamine.

Structural Feature of DiaminePotential Effect on Polymer Properties
Rigid Cyclohexane Ring Increased glass transition temperature (Tg), enhanced stiffness.
Four Methyl Groups Increased steric hindrance, potentially improved solubility, and modified chain packing.
1,4-Diamine Substitution Leads to a more linear polymer chain compared to a 1,2- or 1,3-diamine.
Stereoisomerism Crucial for determining crystallinity; pure stereoisomers may lead to semi-crystalline polymers, while isomeric mixtures may result in amorphous materials.

Q & A

Q. What are the most efficient synthetic routes for preparing 2,3,5,6-tetramethylbenzene-1,4-diamine in high yield and purity?

A one-pot condensation reaction using vinamidinium salts and acetic acid as a catalyst under atmospheric conditions achieves yields >85% with minimal by-products. The method avoids costly catalysts and complex purification steps, making it scalable for academic labs .

Q. How can researchers verify the purity and structural integrity of 2,3,5,6-tetramethylbenzene-1,4-diamine post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : Compare chemical shifts with reference data (e.g., δH ~2.2 ppm for methyl groups, δH ~3.8 ppm for NH₂ protons) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks at m/z 164.13 (M⁺) .
  • Melting point analysis : Pure samples melt at 150–155°C; deviations suggest impurities or polymorphism .

Q. What storage conditions are critical for maintaining the stability of 2,3,5,6-tetramethylbenzene-1,4-diamine?

Store in anhydrous environments (e.g., desiccators with silica gel) to prevent hydrolysis. The compound exhibits long-term stability as a crystalline solid under inert atmospheres .

Advanced Research Questions

Q. How does 2,3,5,6-tetramethylbenzene-1,4-diamine enhance polyimide polymer properties compared to unsubstituted diamines?

The tetramethyl groups improve solubility in polar aprotic solvents (e.g., NMP, DMF) and thermal stability (>300°C). When copolymerized with dianhydrides like 6FDA, the steric hindrance from methyl groups reduces chain rigidity, enhancing flexibility without sacrificing thermal resistance .

Q. What mechanistic insights explain the high efficiency of this diamine in cyclophane synthesis via vinamidinium salt reactions?

The methyl groups sterically block non-cyclophane pathways, favoring macrocycle formation. Acetic acid protonates the vinamidinium intermediate, enabling nucleophilic attack by the diamine’s NH₂ groups. Kinetic studies show reaction completion within 6–8 hours at 80°C .

Q. How can researchers resolve contradictions in reported melting points (e.g., 145–155°C) for this compound?

Variations arise from:

  • Polymorphism : Recrystallize from ethanol (yields α-form, mp 150°C) vs. toluene (β-form, mp 145°C).
  • Impurities : Use column chromatography (silica gel, ethyl acetate/hexane) to remove residual vinamidinium salts .

Q. What role does stereochemistry play in the reactivity of 2,3,5,6-tetramethylbenzene-1,4-diamine in asymmetric catalysis?

While the benzene derivative lacks stereocenters, its cyclohexane analogue (if synthesized) would exhibit axial chirality. Computational modeling (DFT) predicts that cis-configured NH₂ groups favor nucleophilic attack in asymmetric Michael additions, but experimental validation is needed .

Key Methodological Recommendations

  • Synthesis : Prioritize the one-pot vinamidinium salt method for scalability and purity .
  • Characterization : Cross-validate spectral data with published references to avoid misassignment .
  • Applications : Explore copolymerization with fluorinated dianhydrides for high-performance polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.